molecular formula C12H21NO2 B12110812 8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate CAS No. 34487-66-6

8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate

Cat. No.: B12110812
CAS No.: 34487-66-6
M. Wt: 211.30 g/mol
InChI Key: UUNPOIBDFMMWPX-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a key intermediate in the synthesis of other tropane alkaloids. In biology and medicine, it has been investigated for its potential therapeutic effects, including its use as a muscarinic receptor antagonist . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate involves its interaction with specific molecular targets, such as muscarinic receptors. By binding to these receptors, it can modulate various physiological processes, including neurotransmission and muscle contraction . The pathways involved in its action are complex and depend on the specific biological context.

Properties

CAS No.

34487-66-6

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl 2-methylbutanoate

InChI

InChI=1S/C12H21NO2/c1-3-8(2)12(14)15-11-6-9-4-5-10(7-11)13-9/h8-11,13H,3-7H2,1-2H3

InChI Key

UUNPOIBDFMMWPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1CC2CCC(C1)N2

Origin of Product

United States

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